N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
Overview
Description
“N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine” is a chemical compound . Its empirical formula is C8H18N2O and it has a molecular weight of 158.24 .
Synthesis Analysis
The synthesis of a similar compound, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, from 3-methyl-2,6-diphenylpiperidin-4-one has been described in a paper . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .Molecular Structure Analysis
The crystal structure of a similar compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed . This benzothiazole derivative is a Mannich base. The methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine with an angle at the methylene bridge being 110.31(12)° [N–C–N]. The dihedral angle between the benzothiazole and morpholine planes is 70.37(5)° .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One application is in the development of neurokinin-1 (NK1) receptor antagonists, which are explored for their therapeutic potential in treating emesis and depression. The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride demonstrated high affinity and effectiveness in pre-clinical tests for these applications, showing the potential of morpholine derivatives in medical chemistry (Harrison et al., 2001).
Transfer Hydrogenation Reactions
Another significant application is in the field of catalysis, where derivatives of this compound are used in transfer hydrogenation reactions. The quinazoline-based ruthenium complexes, synthesized from compounds including morpholine derivatives, demonstrated excellent conversions and turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives, indicating their utility in catalytic processes (Karabuğa et al., 2015).
Photoinitiation in Polymerization
In material science, morpholine derivatives are investigated for their role in photoinitiation systems for acrylate polymerization. Studies on the effects of the morpholino substituent in certain compounds show its impact on the initiation efficiency and polymerization process, contributing to the development of new photoinitiators (Arsu & Davidson, 1994).
Antimicrobial Activity
Additionally, morpholine derivatives have been explored for their antimicrobial properties. A series of new quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized, showing moderate to very good antibacterial and antifungal activities. This research underscores the potential of morpholine derivatives as bases for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Enzymatic Regulation and Cold Acclimation in Plants
In the realm of biochemistry, research into the N-methylation of phosphoethanolamine, a key step in choline biogenesis in plants, involved the use of a compound with a morpholine group. The study of a spinach cDNA encoding a phosphoethanolamine N-methyltransferase, which catalyzes sequential methylations leading to phosphocholine, reveals the compound's role in understanding plant biochemical pathways and stress responses (Nuccio et al., 2000).
properties
IUPAC Name |
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-3-2-4-13(9-12)11-15-5-7-16-8-6-15/h2-4,9,14H,5-8,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYRFZAMCXUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428735 | |
Record name | N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine | |
CAS RN |
857283-92-2 | |
Record name | N-Methyl-N-[3-(morpholin-4-ylmethyl)benzyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.